2-((2-(N-(2,2,6,6-Tetramethyl-4-piperidyl))aminoethyl)amino)ethanol
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Overview
Description
2-[[2-[N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)]AMINOETHYL]AMINO]ETHANOL is an organic compound known for its unique chemical structure and properties. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is characterized by the presence of multiple functional groups, including hydroxyl and amino groups. This compound is used in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-[N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)]AMINOETHYL]AMINO]ETHANOL typically involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product. The reaction can be summarized as follows:
Starting Materials: 2,2,6,6-tetramethyl-4-piperidone and ethylenediamine.
Solvent: Ethanol.
Reaction Conditions: Heating at a temperature of around 80-100°C for several hours.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[[2-[N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)]AMINOETHYL]AMINO]ETHANOL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
2-[[2-[N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)]AMINOETHYL]AMINO]ETHANOL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme mechanisms and as a stabilizer for biological samples.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of coatings, adhesives, and other materials due to its stabilizing properties
Mechanism of Action
The mechanism of action of 2-[[2-[N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)]AMINOETHYL]AMINO]ETHANOL involves its interaction with various molecular targets. The compound can act as a stabilizer by reacting with free radicals and preventing oxidative degradation. It may also interact with specific enzymes or receptors, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethyl-4-piperidinol: A related compound with similar stabilizing properties.
2,2,6,6-Tetramethylpiperidine: Another derivative of piperidine used in organic synthesis.
Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate: A compound used as a hindered amine light stabilizer in polymers
Uniqueness
2-[[2-[N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)]AMINOETHYL]AMINO]ETHANOL is unique due to its combination of functional groups, which confer both stability and reactivity. This makes it particularly valuable in applications requiring robust performance under various conditions.
Properties
CAS No. |
85391-91-9 |
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Molecular Formula |
C13H29N3O |
Molecular Weight |
243.39 g/mol |
IUPAC Name |
2-[2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethylamino]ethanol |
InChI |
InChI=1S/C13H29N3O/c1-12(2)9-11(10-13(3,4)16-12)15-6-5-14-7-8-17/h11,14-17H,5-10H2,1-4H3 |
InChI Key |
TVEPUPWHYJREDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NCCNCCO)C |
Origin of Product |
United States |
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